(-)-MDO-NPA HCl (-)-MDO-NPA HCl (-)-MDO-NPA HCl is an orally effective long-acting agent active at central dopamine receptors, and analogous aporphines.
Brand Name: Vulcanchem
CAS No.: 81264-57-5
VCID: VC0534845
InChI: InChI=1S/C20H21NO2/c1-2-9-21-10-8-13-4-3-5-15-18(13)16(21)11-14-6-7-17-20(19(14)15)23-12-22-17/h3-7,16H,2,8-12H2,1H3/t16-/m1/s1
SMILES: CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C5=C(C=C4)OCO5
Molecular Formula: C20H22ClNO2
Molecular Weight: 307.4 g/mol

(-)-MDO-NPA HCl

CAS No.: 81264-57-5

Inhibitors

VCID: VC0534845

Molecular Formula: C20H22ClNO2

Molecular Weight: 307.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(-)-MDO-NPA HCl - 81264-57-5

CAS No. 81264-57-5
Product Name (-)-MDO-NPA HCl
Molecular Formula C20H22ClNO2
Molecular Weight 307.4 g/mol
IUPAC Name (12R)-13-propyl-4,6-dioxa-13-azapentacyclo[10.7.1.02,10.03,7.016,20]icosa-1(19),2(10),3(7),8,16(20),17-hexaene
Standard InChI InChI=1S/C20H21NO2/c1-2-9-21-10-8-13-4-3-5-15-18(13)16(21)11-14-6-7-17-20(19(14)15)23-12-22-17/h3-7,16H,2,8-12H2,1H3/t16-/m1/s1
Standard InChIKey QRTFNNCNSYALRJ-NTISSMGPSA-N
Isomeric SMILES CCCN1CCC2=C3[C@@H]1CC4=C(C3=CC=C2)C5=C(C=C4)OCO5.Cl
SMILES CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C5=C(C=C4)OCO5
Canonical SMILES CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C5=C(C=C4)OCO5.Cl
Appearance Solid powder
Description (-)-MDO-NPA HCl is an orally effective long-acting agent active at central dopamine receptors, and analogous aporphines.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 10,11-methylenedioxy-N-propylnoraporphine
10,11-methylenedioxy-N-propylnoraporphine monohydrochloride, (R)-isomer
MDO-NPA
Reference 1: Campbell A, Baldessarini RJ, Ram VJ, Neumeyer JL. Behavioral effects of (-)10,11-methylenedioxy-N-n-propylnoraporphine, an orally effective long-acting agent active at central dopamine receptors, and analogous aporphines. Neuropharmacology. 1982 Oct;21(10):953-61. PubMed PMID: 6890636.
PubChem Compound 133642
Last Modified Nov 11 2021
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